molecular formula C18H19N7 B2838106 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine CAS No. 2380183-50-4

9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine

Cat. No.: B2838106
CAS No.: 2380183-50-4
M. Wt: 333.399
InChI Key: WGJFDBGOSMYKKE-UHFFFAOYSA-N
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Description

The compound 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine is a purine derivative featuring a methyl group at the N9 position and a 3-(2-phenylimidazol-1-yl)propyl chain at the N6 position. Purines are heterocyclic aromatic organic compounds composed of fused pyrimidine and imidazole rings, which serve as critical scaffolds in pharmaceuticals due to their broad biological activities, including kinase inhibition and modulation of nucleotide-related pathways .

Properties

IUPAC Name

9-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-24-13-23-15-16(21-12-22-18(15)24)19-8-5-10-25-11-9-20-17(25)14-6-3-2-4-7-14/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJFDBGOSMYKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCCCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Aryl halides, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights structural differences among purine derivatives and their implications:

Compound Name N9 Substituent N6 Substituent Key Features Reference
Target Compound Methyl 3-(2-Phenylimidazol-1-yl)propyl Bulky aromatic substituent; potential kinase selectivity -
8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine Isopropylamino-propyl 8-(Benzo[d][1,3]dioxol-5-yl)thio Sulfur-containing group; enhanced π-stacking
2-Chloro-N-(4-methoxybenzyl)-9-isopropyl-9H-purin-6-amine Isopropyl 2-Chloro, N-(4-methoxybenzyl) Halogenation at C2; electron-withdrawing effects
SQ-22536 (9-(Tetrahydro-2-furanyl)-9H-purin-6-amine) Tetrahydrofuranyl None (unsubstituted N6) Cyclic ether substituent; adenylyl cyclase inhibition
N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine None 2-(Imidazol-5-yl)ethyl Shorter alkyl chain; potential metal-binding properties
Key Observations:
  • N6 Modifications : The 3-(2-phenylimidazol-1-yl)propyl chain in the target compound introduces a rigid, aromatic moiety, contrasting with sulfur-based () or halogenated () groups. This may influence binding to hydrophobic pockets in enzymes .

Physicochemical Properties

  • Solubility : The target compound’s phenylimidazole group likely reduces aqueous solubility compared to SQ-22536’s tetrahydrofuranyl group .
  • Melting Points : Imidazole-containing purines (e.g., : 256–257°C) exhibit higher melting points than aliphatic analogs due to aromatic stacking .

Biological Activity

9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a methyl group at the 9-position and an imidazole moiety, which may contribute to its biological efficacy.

The molecular formula of the compound is C18H19N7C_{18}H_{19}N_{7}, with a molecular weight of 333.4 g/mol. The structure includes a purine base linked to a propyl chain substituted with a phenyl-imidazole group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC18H19N7
Molecular Weight333.4 g/mol
CAS Number2380183-50-4

Antitumor Activity

Recent studies have highlighted the antitumor potential of related purine derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and U-118 MG (glioblastoma). One study reported that certain derivatives exhibited IC50 values lower than that of temozolomide, a standard chemotherapeutic agent, indicating promising antitumor activity.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Inhibition Rate (%)
Compound 7dHepG22.085.9
Compound 7iU-118 MG3.899.9

The structure–activity relationship (SAR) analysis suggests that modifications to the substituents can significantly enhance antitumor efficacy. For example, the introduction of halogen atoms and longer carbon chains has been associated with increased biological activity.

Herbicidal Activity

In addition to antitumor properties, the compound's relatives have shown herbicidal activity against various plant species. A specific derivative demonstrated a 70.4% inhibition rate against Amaranthus retroflexus in bioassays conducted at concentrations of 1500 g/ha.

Table 2: Herbicidal Activity

CompoundTarget SpeciesInhibition Rate (%)
Compound 7dAmaranthus retroflexus70.4

While the exact mechanism of action for 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine remains to be fully elucidated, it is hypothesized that its activity may involve interaction with cellular pathways associated with tumor growth and proliferation. The imidazole ring may play a crucial role in binding to specific receptors or enzymes involved in these processes.

Case Studies

Several studies have investigated the biological activities of purine derivatives akin to the compound :

  • Antitumor Efficacy : A study published in Nature detailed the synthesis and evaluation of various purine derivatives, highlighting their selective cytotoxicity towards cancer cells while sparing normal cells.
  • Herbicidal Properties : Research conducted by agricultural chemists demonstrated that certain purine analogs could effectively inhibit weed growth without adversely affecting crop yield.

Q & A

Q. What are the common synthetic strategies for synthesizing 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine, and what methodological considerations are critical?

The synthesis typically involves multi-step alkylation and coupling reactions. A general approach includes:

  • Step 1 : Alkylation of the purine core at the N9 position using a propyl linker with a leaving group (e.g., bromopropyl). This step often employs Cs₂CO₃ as a base in DMF to promote nucleophilic substitution .
  • Step 2 : Functionalization of the propyl chain with a 2-phenylimidazole moiety via Suzuki coupling or nucleophilic aromatic substitution. Solvent choice (e.g., dry DMF) and temperature control (room temperature to 80°C) are critical to avoid side reactions .
  • Purification : Flash column chromatography with gradients of dichloromethane:methanol (e.g., 94:6 v/v) yields pure product .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Key ChallengesReference
N9-AlkylationCs₂CO₃, DMF, 1,3-dibromopropane23–88%Regioselectivity (N9 vs. N3)
Imidazole CouplingPd catalysis, aryl halide50–75%Steric hindrance from phenyl group

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using SHELXL ( ) or ORTEP-III ( ) is standard for resolving atomic coordinates. Key steps include:

  • Data Collection : High-resolution (≤1.0 Å) datasets reduce refinement errors.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding between the imidazole and purine moieties .
  • Validation : R-factors <0.05 and Fo/Fc maps confirm the absence of disorder in the propyl linker .

Advanced Research Questions

Q. How can regioselectivity challenges during N-alkylation of the purine core be systematically addressed?

Regioselective alkylation at N9 (vs. N3 or N7) is influenced by:

  • Base Strength : Strong bases like Cs₂CO₃ favor deprotonation at N9 due to its lower pKa .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for N9 attack .
  • Steric Guidance : Bulky substituents on the alkylating agent (e.g., bromopropyl) direct reactivity toward less hindered positions.

Example : In , using 1,3-dibromopropane under Cs₂CO₃/DMF conditions achieved 88% yield for N9-alkylation, minimizing N3 byproducts .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural features influence target binding?

  • Kinase Inhibition Assays : Use purified enzymes (e.g., AMPK or CDKs) with ATP-competitive binding measured via fluorescence polarization .
  • Cellular Uptake Studies : Radiolabeled compound (³H or ¹⁴C) tracks intracellular accumulation, with LC-MS quantification .

Q. Structure-Activity Relationship (SAR) Insights :

  • The 2-phenylimidazole group enhances hydrophobic interactions with kinase ATP pockets.
  • The propyl linker balances flexibility and rigidity for optimal binding .

Q. Table 2: Biological Activity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (nM)Structural FeatureReference
Analog AAMPK1202-Phenylimidazole
Analog BCDK285Propyl linker

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved methodologically?

Discrepancies often arise from:

  • Assay Conditions : ATP concentration (e.g., 10 μM vs. 1 mM) alters competitive inhibition profiles. Standardize using Km-adjusted ATP levels .
  • Cellular Context : Differences in efflux pumps (e.g., P-gp) affect intracellular drug levels. Use isogenic cell lines with/without transporter expression .
  • Data Normalization : Internal controls (e.g., β-actin for Western blots) reduce variability in cell-based assays .

Q. What computational methods are recommended for predicting binding modes and optimizing derivatives?

  • Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 4U5T) to model interactions between the imidazole group and kinase catalytic sites.
  • MD Simulations : GROMACS assesses stability of the propyl linker in solvent (e.g., 100 ns trajectories) .
  • QSAR Models : CoMFA/CoMSIA correlates logP values (2.5–3.5) with membrane permeability .

Q. How can synthetic byproducts (e.g., N3-alkylated isomers) be identified and minimized?

  • Analytical Techniques :
    • HPLC : C18 columns with methanol:water gradients separate N9 and N3 isomers (retention time difference ≥2 min) .
    • ¹H NMR : Distinct chemical shifts for N9-H (δ 8.35 ppm) vs. N3-H (δ 8.60 ppm) confirm regiochemistry .
  • Process Optimization : Lower reaction temperatures (0–25°C) and excess alkylating agent reduce isomer formation .

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